Myo-Inositol-2-C-t(9CI) is a compound derived from myo-inositol, a carbohydrate that plays critical roles in cellular signaling and metabolism. Myo-inositol is a six-carbon cyclic sugar alcohol, classified as a member of the inositol family, which is involved in various biological processes, including cell membrane formation and intracellular signaling pathways. The compound’s significance extends into fields such as biochemistry, pharmacology, and agriculture due to its diverse applications and physiological roles.
Myo-inositol is primarily sourced from d-glucose through metabolic pathways. It can be synthesized endogenously in human cells from glucose-6-phosphate via the action of specific enzymes. The classification of myo-inositol falls under polyols, specifically as a stereoisomer of inositol, with its chemical formula being C₆H₁₂O₆ and a molecular weight of approximately 180.1559 g/mol .
The synthesis of myo-inositol can occur through various methods:
Myo-inositol possesses a unique cyclic structure characterized by six carbon atoms arranged in a hexagonal ring, each bonded to a hydroxyl group (-OH). This configuration imparts significant solubility in water and contributes to its biological activity. The compound exhibits a chair conformation where five hydroxyl groups are positioned equatorially, minimizing steric hindrance .
Myo-inositol participates in various biochemical reactions, primarily as a precursor for phosphoinositides, which are crucial for cellular signaling:
Myo-inositol functions primarily as a signaling molecule within eukaryotic cells. Its mechanism involves:
Myo-inositol has diverse applications across various scientific domains:
The biosynthesis of myo-inositol and its derivatives originates from the central metabolite glucose-6-phosphate (G6P). This conversion is universally catalyzed by myo-inositol-3-phosphate synthase (MIPS; EC 5.5.1.4), which cyclizes G6P to myo-inositol-1-phosphate (I1P) through an intramolecular aldol condensation mechanism. Subsequent dephosphorylation by inositol monophosphatase (IMPase; EC 3.1.3.25) yields free myo-inositol. This pathway is evolutionarily conserved across eukaryotes and prokaryotes, though significant differences exist in enzyme kinetics and regulation. In Escherichia coli, which lacks endogenous MIPS, heterologous expression of Saccharomyces cerevisiae INO1 enables the complete pathway from glucose to myo-inositol, achieving titers of 797 mg/L from 10 g/L glucose in shake-flask cultures [7]. Archaeal systems utilize hyperthermophilic enzymes like those from Archaeoglobus fulgidus (MIPS) and Thermotoga maritima (IMPase), allowing operation at 90°C for efficient substrate channeling [9].
Key enzymatic features:
Table 1: Enzymes in the G6P-to-myo-inositol Pathway
Enzyme | Source Organism | Thermal Stability | Specific Activity (U/mg) | Cofactors |
---|---|---|---|---|
MIPS | Saccharomyces cerevisiae | Moderate | 8.5 ± 0.3 | NAD⁺ |
MIPS | Archaeoglobus fulgidus | >90°C | 15.2 ± 1.1 | NAD⁺ |
IMPase | Thermotoga maritima | >90°C | 22.4 ± 0.9 | Mg²⁺ |
Maltodextrin phosphorylase | Thermococcus kodakarensis | >90°C | 35.0 ± 2.5 | Phosphate |
Epimerization at C2 of myo-inositol generates stereoisomers crucial for specialized metabolites. This process occurs via oxidoreduction cascades involving NAD⁺-dependent dehydrogenases. myo-Inositol oxygenase (MIOX) catalyzes the committed step in the glucuronate pathway, oxidizing myo-inositol to D-glucuronate with insertion of one oxygen atom. In Arabidopsis thaliana, MIOX4 overexpression increases ascorbate levels 2–3-fold, confirming myo-inositol as a precursor for D-glucuronic acid derivatives [1]. Inhibition studies using 2-O,C-methylene-myo-inositol (MMO) in Lilium longiflorum pollen demonstrate blocked incorporation of myo-inositol into galacturonic acid and pentose units of pectin, indicating that C2 modification disrupts uronic acid biosynthesis [2]. Synthetic 2-deoxy-2-C-alkylglucosides of myo-inositol (e.g., compound 5, 2-deoxy-2-C-(2'-hydroxypropyl)-D-glucoside) competitively inhibit inositol incorporation into mycothiol in Mycobacterium smegmatis, underscoring the metabolic sensitivity of C2-position modifications [3] [6].
Epimerization pathways:
MIPS isoforms exhibit functional divergence despite catalyzing identical reactions. Arabidopsis thaliana possesses three MIPS genes (MIPS1, MIPS2, MIPS3) with distinct expression patterns and roles:
In prokaryotes, MIPS from Mycobacterium tuberculosis adopts a unique TIM-barrel fold that positions G6P for stereospecific cyclization, explaining its high catalytic efficiency (kcat/Km = 4.5 × 10⁴ M⁻¹s⁻¹) [4]. Archaeal MIPS (A. fulgidus) maintains activity >90°C, enabling industrial biocatalysis for myo-inositol production from starch [9].
Table 2: Functional Divergence of MIPS Isoforms in Arabidopsis
Isoform | Expression Pattern | Mutant Phenotype | Role in Derivative Formation |
---|---|---|---|
MIPS1 | Ubiquitous (vascular tissues) | Cell death, ceramide accumulation | Sphingolipid synthesis, IPC formation |
MIPS2 | Stress-induced | Pathogen susceptibility | Phytic acid accumulation |
MIPS3 | Low/developmental | None reported | Redundant functions |
Archaeal ether lipids feature sn-glycerol-1-phosphate backbones with C20/C40 isoprenoid chains linked via ether bonds to myo-inositol derivatives. This contrasts with bacterial and eukaryotic ester-linked phospholipids. Key steps include:
Thermococcus kodakarensis utilizes a four-enzyme cascade (maltodextrin phosphorylase → phosphoglucomutase → MIPS → IMPase) for myo-inositol synthesis from amylose, yielding 2.9 g from 2.9 g amylose (96% molar conversion) in 7 hours [9]. This system enables gram-scale production without ATP dependence, leveraging thermostable enzymes for substrate channeling. In mycobacteria, myo-inosol derivatives form the core of mycothiol, a glutathione analog where 1D-1-O-(2-acetamido-2-deoxy-α-D-glucopyranosyl)-myo-inositol is linked to cysteine [6]. Synthetic C2-alkylated analogs inhibit mycothiol biosynthesis by blocking inositol uptake, confirming the role of C2 position in substrate recognition by mycobacterial enzymes.
Table 3: Archaeal and Prokaryotic myo-Inositol Derivatives
Organism | Derivative Class | Core Structure | Biological Function |
---|---|---|---|
Thermococcus kodakarensis | Cyclitol ether lipids | Di-myo-inositol-1,1'-phosphate | Membrane stability at high temperatures |
Mycobacterium smegmatis | Mycothiol | 1-O-(GlcNAc-α-1,1)-myo-inositol-L-cysteine | Redox buffering, detoxification |
Archaeoglobus fulgidus | Glycosylated inositol lipids | Inositol-phosphoaminoglycans | Cell envelope integrity |
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